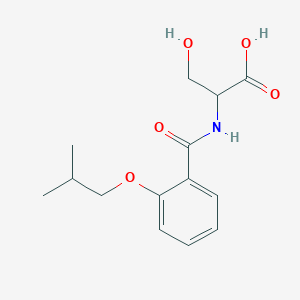
3-ヒドロキシ-2-(2-イソブトキシ-ベンゾイルアミノ)-プロピオン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(2-isobutoxy-benzoylamino)-propionic acid is a compound with the molecular formula C14H19NO5 It is characterized by the presence of a hydroxy group, an isobutoxy group, and a benzoylamino group attached to a propionic acid backbone
科学的研究の応用
3-Hydroxy-2-(2-isobutoxy-benzoylamino)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-isobutoxy-benzoylamino)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isobutoxybenzoic acid and an appropriate amino acid derivative.
Condensation Reaction: The 2-isobutoxybenzoic acid is reacted with the amino acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide bond.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the final product, 3-Hydroxy-2-(2-isobutoxy-benzoylamino)-propionic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Hydroxy-2-(2-isobutoxy-benzoylamino)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The isobutoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various alkoxy derivatives.
作用機序
The mechanism of action of 3-Hydroxy-2-(2-isobutoxy-benzoylamino)-propionic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and benzoylamino group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-2-(2-methoxy-benzoylamino)-propionic acid
- 3-Hydroxy-2-(2-ethoxy-benzoylamino)-propionic acid
- 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid
Uniqueness
3-Hydroxy-2-(2-isobutoxy-benzoylamino)-propionic acid is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
特性
IUPAC Name |
3-hydroxy-2-[[2-(2-methylpropoxy)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-9(2)8-20-12-6-4-3-5-10(12)13(17)15-11(7-16)14(18)19/h3-6,9,11,16H,7-8H2,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAOXQPNAIEGRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)NC(CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
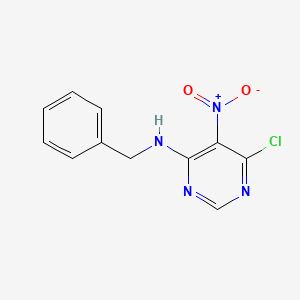
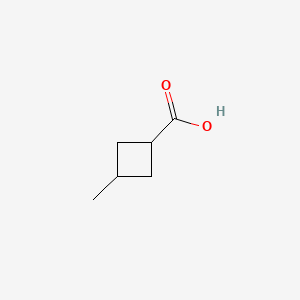
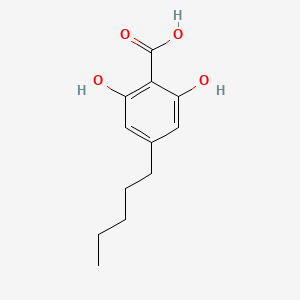
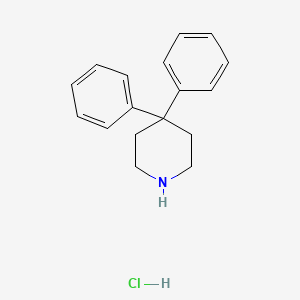
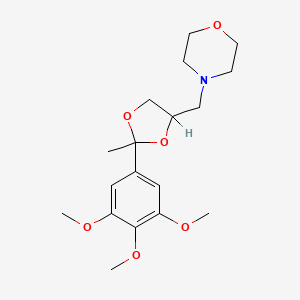
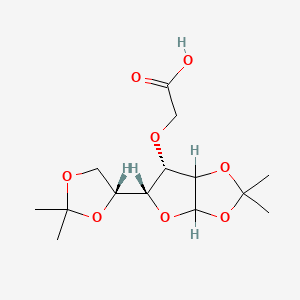
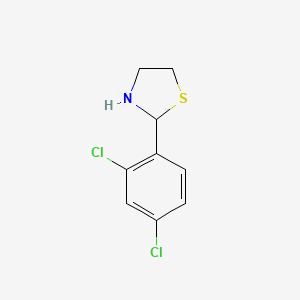


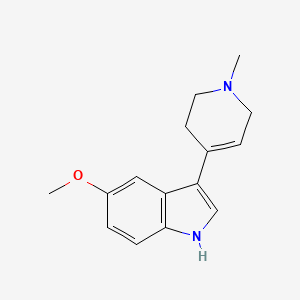
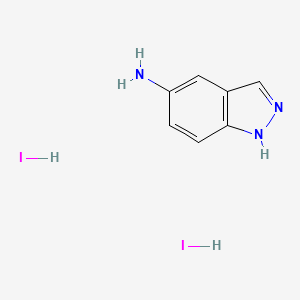
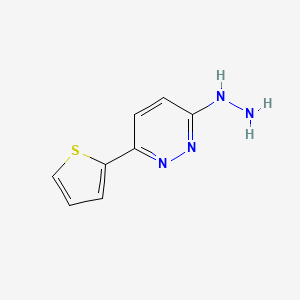
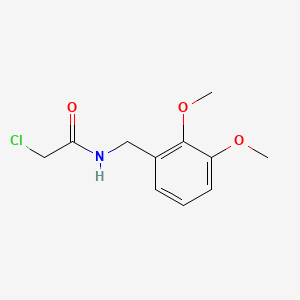
![2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1305284.png)
